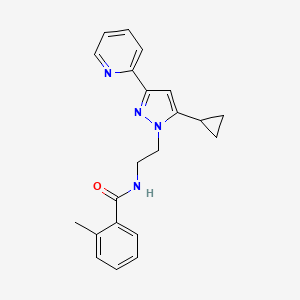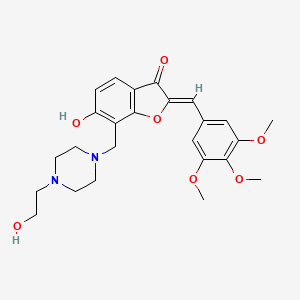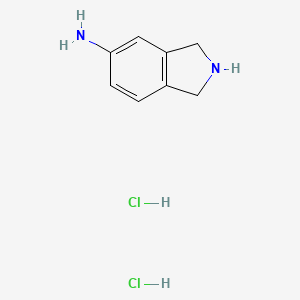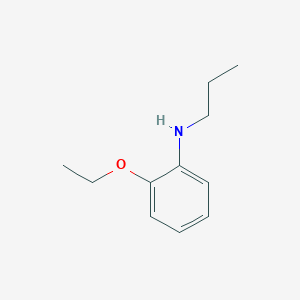![molecular formula C3H8N2O2S B2491239 [Dimethyl(oxo)-lambda6-sulfanylidene]urea CAS No. 1520-15-6](/img/structure/B2491239.png)
[Dimethyl(oxo)-lambda6-sulfanylidene]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Dimethyl(oxo)-lambda6-sulfanylidene]urea is a chemical compound with the molecular formula C3H8N2O2S and a molecular weight of 136.17 g/mol
Mechanism of Action
Target of Action
It is known that urea derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
Urea derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target molecules, potentially altering their function.
Biochemical Pathways
Urea derivatives can potentially affect a wide range of biochemical pathways due to their ability to interact with various biological targets . The downstream effects would depend on the specific targets and pathways involved.
Pharmacokinetics
Urea derivatives are generally well-absorbed and can be distributed throughout the body . The metabolism and excretion of these compounds would depend on their specific chemical structure.
Result of Action
Based on the general properties of urea derivatives, it can be speculated that this compound may alter the function of its target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [Dimethyl(oxo)-lambda6-sulfanylidene]urea. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules . .
Biochemical Analysis
Biochemical Properties
For instance, they can act as inhibitors or activators of enzymes, interact with proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of [Dimethyl(oxo)-lambda6-sulfanylidene]urea is not well-established. Urea derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of [Dimethyl(oxo)-lambda6-sulfanylidene]urea typically involves the reaction of dimethylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of dimethylamine and sulfur dioxide in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
[Dimethyl(oxo)-lambda6-sulfanylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various sulfur-containing derivatives.
Scientific Research Applications
[Dimethyl(oxo)-lambda6-sulfanylidene]urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
[Dimethyl(oxo)-lambda6-sulfanylidene]urea can be compared with other sulfur-containing urea derivatives, such as:
Thiourea: Similar in structure but contains a sulfur atom directly bonded to the nitrogen atoms.
Sulfonylureas: These compounds have a sulfonyl group attached to the urea moiety and are commonly used as antidiabetic agents.
Sulfinylureas: Contain a sulfinyl group and are studied for their potential biological activities.
Properties
IUPAC Name |
[dimethyl(oxo)-λ6-sulfanylidene]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c1-8(2,7)5-3(4)6/h1-2H3,(H2,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHYGLCRVCMTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)N)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)



![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)



